(R)-3-((4-Chlorophenyl)thio)pyrrolidine hydrochloride (R)-3-((4-Chlorophenyl)thio)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1354019-50-3
VCID: VC4694057
InChI: InChI=1S/C10H12ClNS.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m1./s1
SMILES: C1CNCC1SC2=CC=C(C=C2)Cl.Cl
Molecular Formula: C10H13Cl2NS
Molecular Weight: 250.18

(R)-3-((4-Chlorophenyl)thio)pyrrolidine hydrochloride

CAS No.: 1354019-50-3

Cat. No.: VC4694057

Molecular Formula: C10H13Cl2NS

Molecular Weight: 250.18

* For research use only. Not for human or veterinary use.

(R)-3-((4-Chlorophenyl)thio)pyrrolidine hydrochloride - 1354019-50-3

Specification

CAS No. 1354019-50-3
Molecular Formula C10H13Cl2NS
Molecular Weight 250.18
IUPAC Name (3R)-3-(4-chlorophenyl)sulfanylpyrrolidine;hydrochloride
Standard InChI InChI=1S/C10H12ClNS.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m1./s1
Standard InChI Key HHOAGQVZXIWWPS-HNCPQSOCSA-N
SMILES C1CNCC1SC2=CC=C(C=C2)Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Synthetic Relevance

The compound’s synthesis typically involves asymmetric catalytic methods to establish the (R)-configuration. For example, bifunctional squaramide catalysts have been employed in related pyrrolidine syntheses to achieve high enantiomeric excess (e.g., 94% ee) . Key steps include:

  • Nucleophilic Thioether Formation: Reaction of a pyrrolidine precursor with 4-chlorothiophenol under basic conditions.

  • Chiral Resolution: Use of chiral auxiliaries or catalysts to control stereochemistry .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Synthesis and Purification Strategies

Catalytic Asymmetric Synthesis

A representative procedure from the literature involves:

  • Reagents: Tetrahydrofuran (THF), diphenyl phosphoryl azide (DPPA), and palladium on carbon (Pd/C) for hydrogenation .

  • Procedure:

    • Coupling Reaction: A pyrrolidine intermediate is functionalized with a (4-chlorophenyl)thio group using DPPA and triphenylphosphine in THF.

    • Hydrogenation: The intermediate is reduced under hydrogen gas in the presence of Pd/C to yield the chiral amine .

    • Salt Formation: The free base is treated with HCl to form the hydrochloride salt .

Purification is achieved via flash chromatography (hexanes/ethyl acetate gradients) or recrystallization, yielding >95% purity .

Analytical Characterization

Critical characterization data include:

  • ¹H NMR: Peaks at δ 7.51–7.53 (aromatic protons), δ 3.81–3.68 (pyrrolidine methine), and δ 1.32 (tert-butyl groups in related analogs) .

  • HRMS: Exact mass confirmation (e.g., [M+Na]⁺ = 404.1501 for a structural analog) .

  • Optical Rotation: [α]²⁵D = -2.7° (c = 0.37, CHCl₃), confirming chirality .

Physical and Chemical Properties

Physicochemical Profile

PropertyValue/DescriptionSource
AppearanceWhite to off-white powder/liquid
Assay (Purity)97–99%
Storage ConditionsCool, dry, ventilated area
SolubilitySoluble in polar solvents (e.g., DMF, THF)Inferred

The compound’s melting point and exact solubility profile remain undocumented in public sources.

Hazard CategoryGHS CodePrecautionary Measures
Acute Toxicity (Oral)H302Avoid ingestion; seek medical help if swallowed .
Skin IrritationH315Wear protective gloves/clothing .
Eye IrritationH319Rinse eyes with water for 15 minutes .
Respiratory IrritationH335Use in well-ventilated areas .

Personal protective equipment (PPE) such as gloves, goggles, and lab coats are mandatory during handling .

Applications in Pharmaceutical Research

Role in Drug Discovery

(R)-3-((4-Chlorophenyl)thio)pyrrolidine hydrochloride is primarily utilized as:

  • Chiral Building Block: For synthesizing protease inhibitors and kinase modulators .

  • Neurological Agents: Analogous pyrrolidines target dopamine and serotonin receptors .

  • Anti-inflammatory Compounds: Thioether-containing molecules often exhibit COX-2 inhibition .

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